3-Fluoro-2-methylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQFTNHJWVKVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381340 | |
| Record name | 3-Fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185147-06-2 | |
| Record name | 3-Fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-2-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Fluoro 2 Methylbenzonitrile and Analogues
Established Synthetic Routes for Fluorinated Benzonitriles
The synthesis of fluorinated benzonitriles is a well-established field, with several reliable methods for introducing the necessary functional groups. These strategies often involve either the direct fluorination of a benzonitrile (B105546) precursor or the cyanation of a fluorinated aromatic compound.
The introduction of a fluorine atom onto an aromatic ring can be achieved through either electrophilic or nucleophilic pathways. Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species (F+) to a nucleophilic aromatic ring. dntb.gov.ua Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose due to their relative safety and ease of handling compared to elemental fluorine. dntb.gov.ua These reactions typically proceed by activating the aromatic ring towards electrophilic attack.
Conversely, nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, especially when the aromatic ring is activated by electron-withdrawing groups. This approach uses a nucleophilic fluoride (B91410) source, like potassium fluoride or cesium fluoride, to displace a suitable leaving group (e.g., chloro, bromo, or nitro group) on the aromatic ring. The efficiency of SNAr reactions is highly dependent on the nature of the substrate, the solvent, and the presence of phase-transfer catalysts.
The introduction of the nitrile (-CN) group is a fundamental transformation in organic synthesis. Several classic and modern methods are available for the cyanation of aryl halides and related compounds.
The Sandmeyer reaction is a traditional and widely used method that converts an aryl amine into an aryl nitrile. nih.gov The process involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. nih.gov This intermediate is then treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a cyanide ion. nih.gov
The Rosenmund-von Braun reaction is another established method that involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures. nih.gov While effective, this method often requires harsh conditions.
More contemporary approaches often rely on palladium-catalyzed cyanation reactions. These methods offer milder reaction conditions and broader functional group tolerance. nih.govresearchgate.net A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), the latter being a less toxic alternative. researchgate.netnih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and can be optimized for specific substrates, including electron-rich and electron-deficient aryl chlorides and bromides. researchgate.net
Table 1: Comparison of Common Cyanation Strategies
| Method | Typical Precursor | Cyanide Source | Catalyst/Reagent | Key Features |
| Sandmeyer Reaction | Aryl Amine | Copper(I) Cyanide | NaNO₂, Acid | Well-established, proceeds via diazonium salt. nih.gov |
| Rosenmund-von Braun | Aryl Halide | Copper(I) Cyanide | None (stoichiometric) | Often requires high temperatures. nih.gov |
| Palladium-Catalyzed | Aryl Halide/Triflate | Zn(CN)₂, K₄[Fe(CN)₆] | Palladium Complex | Milder conditions, broad scope. nih.govnih.gov |
An alternative to functionalizing a pre-existing aromatic ring is to construct the target molecule from smaller, already fluorinated building blocks. This approach is particularly useful for accessing complex substitution patterns that might be difficult to achieve through direct functionalization. Hydroformylation of fluorinated alkenes, for instance, provides an efficient route to various functionalized fluorinated compounds. Halofluorination of cyclic olefins is another strategy to generate versatile fluorine-containing intermediates that can be further elaborated.
Specific Synthetic Strategies for 3-Fluoro-2-methylbenzonitrile
The synthesis of the specific isomer this compound can be accomplished through multi-step sequences starting from readily available precursors. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Two primary precursors have been identified for the synthesis of this compound: 2-amino-6-fluorotoluene and 2-chloro-6-fluorotoluene (B1346809).
Route 1: From 2-amino-6-fluorotoluene via Sandmeyer Reaction
This classic approach utilizes the Sandmeyer reaction. The synthesis begins with the diazotization of 2-amino-6-fluorotoluene. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This unstable intermediate is then immediately reacted with a solution of copper(I) cyanide to replace the diazonium group with a nitrile, yielding this compound.
Route 2: From 2-chloro-6-fluorotoluene via Cyanation
This route involves a nucleophilic substitution of the chlorine atom in 2-chloro-6-fluorotoluene with a cyanide group. thieme-connect.de This transformation can be achieved using traditional methods like the Rosenmund-von Braun reaction with copper(I) cyanide in a high-boiling solvent such as DMF. Alternatively, modern palladium-catalyzed cyanation methods can be employed, potentially offering milder conditions and higher yields. These reactions typically utilize a palladium catalyst, a suitable ligand, and a cyanide source like zinc cyanide. arkat-usa.org
Table 2: Overview of Synthetic Routes to this compound
| Starting Material | Key Reaction | Reagents | Product |
| 2-amino-6-fluorotoluene | Sandmeyer Reaction | 1. NaNO₂, HCl2. CuCN | This compound |
| 2-chloro-6-fluorotoluene | Nucleophilic Cyanation | CuCN or Pd catalyst + Zn(CN)₂ | This compound |
The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For the Sandmeyer reaction, controlling the temperature during diazotization is critical to prevent the decomposition of the diazonium salt. The purity of the copper(I) cyanide and the reaction solvent can also significantly impact the yield and purity of the final product.
In palladium-catalyzed cyanations, the choice of catalyst, ligand, base, and solvent system is paramount. For example, the use of palladacycle precatalysts has been shown to be effective for the cyanation of aryl chlorides. nih.gov The reaction temperature and time are also key variables that need to be fine-tuned to maximize the conversion of the starting material and minimize the formation of byproducts. For instance, a general procedure for the palladium-catalyzed cyanation of aryl chlorides involves using a palladium precatalyst with a suitable ligand, potassium ferrocyanide trihydrate as the cyanide source, and a mixture of dioxane and water as the solvent, often heated to around 100 °C. nih.gov While specific yields for the synthesis of this compound are not extensively reported in readily available literature, yields for analogous palladium-catalyzed cyanations of aryl chlorides can range from moderate to excellent, depending on the specific substrate and optimized conditions.
Scalability Considerations for Industrial and Research Applications
Transitioning the synthesis of this compound and its analogues from laboratory research to industrial production necessitates careful consideration of several factors to ensure the process is safe, cost-effective, and environmentally sustainable. For large-scale synthesis, processes are favored that are simple, commercially friendly, and avoid the use of toxic or hazardous reagents. wipo.int
A key consideration in scaling up is the choice of starting materials and reagents. For example, processes for the synthesis of the analogue 4-fluoro-2-methylbenzonitrile (B118529) have been specifically designed to avoid bromo intermediates like 2-bromo-5-fluorotoluene, which is a lachrymator and difficult to handle on a commercial scale. wipo.intgoogle.com Similarly, avoiding the use of highly toxic reagents such as copper (I) cyanide is advisable for the manufacture of drug substances. google.com
The reaction conditions are also a critical aspect of scalability. Methods that operate under mild conditions, without the need for corrosive substances like sulfuric and nitric acid, are preferable as they place less demand on industrial equipment and are better for environmental protection. google.com Furthermore, processes that avoid high boiling point solvents and long reaction times can reduce energy consumption and prevent issues like charring, which can lead to tedious work-up procedures and lower yields. google.com A synthetic route that is low in cost and involves fewer steps is generally more suitable for industrial production. google.com
The following table summarizes key parameters and their implications for the scalability of synthesizing fluorinated benzonitriles.
| Parameter | Implication for Scalability | Favorable Attributes for Industrial Scale |
| Reagents | Safety, cost, and handling of reagents are critical at large volumes. | Use of non-lachrymatory, non-corrosive, and less toxic materials. |
| Reaction Conditions | Determines energy consumption, equipment requirements, and safety protocols. | Mild temperatures and pressures; avoidance of high-boiling solvents. |
| Process Simplicity | Complex, multi-step processes can be costly and generate more waste. | Fewer reaction steps, straightforward work-up and purification. |
| Yield & Purity | Directly impacts the economic viability and efficiency of the process. | High conversion rates and product yields with minimal side products. |
| Environmental Impact | Waste generation and disposal are significant concerns in large-scale manufacturing. | Avoidance of hazardous chemicals and environmentally unfriendly reagents. |
Emerging and Advanced Synthetic Techniques
The field of organic synthesis is continually evolving, with new methods offering greater efficiency, selectivity, and sustainability. For fluorinated compounds like this compound, these advanced techniques are particularly valuable.
Transition-Metal-Catalyzed Fluorination and Functionalization
Transition-metal catalysis has become a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-fluorine bonds. nih.govnih.govrsc.org Metals such as palladium, copper, and nickel are commonly employed to catalyze fluorination and fluoroalkylation reactions, often with high efficiency and selectivity. nih.govprinceton.edu These methods can decrease the need for pre-functionalized substrates and reduce reaction times and costs. nih.gov
One notable advancement is the use of zerovalent nickel complexes for the C-C bond activation of fluorinated benzonitriles. acs.orgacs.org In this process, a nickel(0) fragment, such as [Ni(dippe)], reacts with a fluorinated benzonitrile to initially form an η2-nitrile complex. This intermediate can then convert to a C-CN bond activation product. acs.orgacs.org The stability of this final product is significantly influenced by the position of the fluorine substituents on the aromatic ring. acs.org This approach represents a novel strategy for the functionalization of aromatic nitriles.
The table below outlines various transition metals used in the synthesis of fluorinated aromatic compounds.
| Transition Metal | Catalytic Role | Example Application |
| Palladium | Catalyzes C-F bond formation via reductive elimination. | Fluorination of aryl triflates using nucleophilic fluoride. rsc.org |
| Copper | Mediates halogen exchange and catalytic fluorination. | Fluorination of aryl iodoniums. princeton.edu |
| Nickel | Facilitates C-C bond activation of aromatic nitriles. | Reaction of [Ni(dippe)] with fluorinated benzonitriles. acs.orgacs.org |
| Silver | Can mediate halogen exchange for radiofluorination. | Silver(I)-mediated exchange with [18F]fluoride. nih.gov |
Photochemical Approaches to Fluorinated Heterocycles
Photochemical methods, particularly visible-light photoredox catalysis, have emerged as a powerful and mild strategy for synthesizing fluorinated aromatic compounds. mdpi.comresearchgate.net This technique utilizes light to initiate chemical reactions, often under ambient temperature and pressure, and shows high functional group compatibility. mdpi.com It has become a significant approach for the catalytic fluorination of organic molecules. mdpi.comresearchgate.net
Organic photoredox catalysis, for example, can enable the direct C-H fluorination of arenes and heteroaromatics using a nucleophilic fluoride source under blue light illumination. nih.gov This method avoids the need for pre-functionalized starting materials and can be applied to the synthesis of a wide range of fluorinated compounds, including pharmaceuticals. nih.gov Another approach involves the catalyst-free photochemical fluorination of benzylic C-H bonds of aromatic carbonyl compounds using reagents like Selectfluor under UV-A irradiation. chemrxiv.org These light-driven processes offer novel mechanistic pathways for the introduction of fluorine into organic molecules. researchgate.net
Green Chemistry Principles in Synthesis (e.g., metal-free conditions, microwave irradiation)
Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. This involves using less hazardous chemicals, reducing waste, and improving energy efficiency.
Metal-Free Conditions: The development of metal-free synthesis routes is a key goal of green chemistry. For fluorinated compounds, metal-free methods for C-H fluorination have been developed. nih.gov For instance, oxidative C-H activation can be achieved under transition-metal-free conditions, using an oxidizing agent like sodium persulfate in combination with a fluorine source such as Selectfluor. nih.gov Another strategy involves the use of organic photocatalysts for C-H fluorination, completely avoiding the use of metals. nih.govmdpi.com
Microwave Irradiation: Microwave-assisted synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.neteurekaselect.comarkat-usa.org This technology is particularly advantageous for the synthesis of fluorinated heterocycles. eurekaselect.com For example, the conversion of aromatic aldehydes to the corresponding nitriles can be achieved efficiently under microwave irradiation. eurjchem.com The rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes, making it an energy-efficient and time-saving approach. researchgate.neteurjchem.com
Purification and Isolation Techniques for this compound
The final step in any synthetic process is the purification and isolation of the target compound to achieve the desired level of purity. For this compound and its analogues, standard laboratory and industrial techniques are employed.
Column Chromatography: A common method for purification, especially on a laboratory scale, is column chromatography. chemicalbook.com This technique separates compounds based on their differential adsorption to a stationary phase. For instance, after synthesis, 3-fluoro-4-methylbenzonitrile (B68015) can be purified by column chromatography to yield a light yellow solid. chemicalbook.com
Crystallization: Crystallization is a powerful purification technique for solid compounds and is readily scalable for industrial production. The choice of solvent is crucial for effective purification. For example, the analogue 4-fluoro-2-methylbenzonitrile can be crystallized from a mixture of toluene (B28343) and hexane. google.com The process of co-crystallization, where two different molecules crystallize together in a defined ratio, is also a subject of study in the context of fluorinated benzonitriles to create materials with specific properties. rsc.orgrsc.orglookchem.com The complex crystallization behavior of some fluorinated compounds involves transitions between different crystal structures at various temperatures. nih.gov
The following table details common purification techniques for fluorinated benzonitriles.
| Purification Technique | Description | Application Example |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Purification of 3-fluoro-4-methylbenzonitrile to a solid product. chemicalbook.com |
| Crystallization | Separation of a solid solute from a solution by precipitating the solute from a supersaturated solution. | Crystallizing 4-fluoro-2-methylbenzonitrile from a toluene/hexane mixture. google.com |
| Co-crystallization | Formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio. | Investigated for fluorinated stilbenes to form polar co-crystals. rsc.orgrsc.org |
Reaction Mechanisms and Reactivity Studies of 3 Fluoro 2 Methylbenzonitrile
General Reactivity Patterns of Substituted Benzonitriles
Substituted benzonitriles are versatile compounds in organic synthesis, exhibiting reactivity at both the nitrile group and the aromatic ring.
The nitrile group (C≡N) is characterized by a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, the carbon atom is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity is analogous to that of a carbonyl group. libretexts.org Common nucleophilic reactions at the nitrile group include:
Hydrolysis: In the presence of acid or base, nitriles can be hydrolyzed. The reaction proceeds through an amide intermediate to yield a carboxylic acid (in acidic conditions) or a carboxylate salt (in basic conditions). libretexts.orgchemistrysteps.com The initial step involves the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic nitrile carbon. chemistrysteps.com
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, eventually leading to the formation of the amine after an aqueous workup. libretexts.org Milder reducing agents can selectively reduce the nitrile to an aldehyde. imperial.ac.uk
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds react with nitriles to form ketones after hydrolysis. libretexts.orgchemistrysteps.com The nucleophilic carbon of the organometallic reagent attacks the nitrile carbon, forming an imine anion intermediate, which is then hydrolyzed to the corresponding ketone. libretexts.org
| Reaction Type | Reagent(s) | Product |
| Acid Hydrolysis | H3O+, Δ | Carboxylic Acid |
| Base Hydrolysis | NaOH, H2O, Δ | Carboxylate Salt |
| Reduction | 1. LiAlH4 2. H2O | Primary Amine |
| Grignard Reaction | 1. R-MgBr 2. H3O+ | Ketone |
The nitrile group is a powerful electron-withdrawing group due to both induction and resonance effects. This has two major consequences for electrophilic aromatic substitution (EAS) reactions:
Deactivation: The nitrile group withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. wikipedia.orglibretexts.org Consequently, harsher reaction conditions are often required for substitutions on the benzonitrile (B105546) ring. libretexts.org
Meta-Direction: The electron-withdrawing nature of the nitrile group directs incoming electrophiles to the meta position. uci.edu This can be explained by examining the stability of the carbocation intermediate (arenium ion or Wheland intermediate) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing nitrile group, which is highly destabilizing. Attack at the meta position avoids this unfavorable arrangement, resulting in a more stable intermediate. uci.edu
Beyond the nitrile group itself, other functional groups on a substituted benzonitrile can undergo redox reactions. The reduction of a nitrile to a primary amine (R-CN → R-CH2NH2) is a common transformation. imperial.ac.uk Conversely, other substituents on the ring can be oxidized or reduced. For example, a nitro group can be reduced to an amine, and an alkyl side chain can be oxidized to a carboxylic acid under strong oxidizing conditions, provided it has a benzylic hydrogen. youtube.com The specific reagents used determine the outcome, allowing for selective transformations in complex molecules. eopcw.com
Influence of Fluorine and Methyl Substituents on Reactivity
In 3-fluoro-2-methylbenzonitrile, the general reactivity patterns are significantly modified by the electronic and steric effects of the fluorine and methyl groups.
Fluorine, the most electronegative element, exerts a powerful influence on the aromatic ring, primarily through two competing effects:
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond. csbsju.edustackexchange.com This inductive effect is dominant and deactivates the entire ring towards electrophilic attack, making it even less reactive than benzonitrile alone. khanacademy.org The electronegative fluorine atom can also influence the stability of reaction intermediates in its vicinity. acs.orgacs.org
Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. csbsju.edu This effect increases the electron density at the ortho and para positions relative to the fluorine atom. csbsju.edukhanacademy.org
Although the deactivating inductive effect is stronger than the activating resonance effect, the resonance effect still dictates the regioselectivity. stackexchange.com Therefore, fluorine is considered a deactivating, ortho, para-director in electrophilic aromatic substitution. uci.edu In this compound, this directs electrophiles primarily to the 4- and 6-positions.
The methyl group at the 2-position also plays a crucial role in the molecule's reactivity:
Electronic Effects (+I and Hyperconjugation): The methyl group is an electron-donating group. It pushes electron density into the ring through both the inductive effect (+I) and hyperconjugation. wikipedia.org This effect activates the ring, making it more susceptible to electrophilic attack. As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org In this specific molecule, this would be the 3- and 5-positions.
Steric Effects: The physical presence of the methyl group ortho to both the nitrile and the fluorine atom introduces significant steric hindrance. wikipedia.org This steric bulk can impede the approach of reagents to the adjacent nitrile group and the C-3 position. In electrophilic aromatic substitution, attack at the 3-position is sterically hindered by the adjacent methyl group. The steric pressure from the methyl group can influence reaction outcomes, sometimes favoring attack at less hindered sites. acs.orgnih.gov
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence (EAS) |
| -CN | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | Meta |
| -F | Strongly Electron-withdrawing (-I) | Weakly Electron-donating (+M) | Deactivating | Ortho, Para |
| -CH3 | Electron-donating (+I) | Electron-donating (Hyperconjugation) | Activating | Ortho, Para |
Ortho Effects in Substituted Benzonitriles
The "ortho effect" describes the unique influence of a substituent at the position adjacent (ortho) to a functional group on a benzene ring, which cannot be explained by simple electronic (inductive or resonance) or steric effects alone. nih.govnih.govsigmaaldrich.com In substituted benzonitriles, this phenomenon significantly alters reactivity and properties compared to their meta and para isomers. The effect in 2-substituted benzonitriles is considered smaller than in systems like ortho-substituted benzoic acids but is nonetheless significant and can impact basicity by up to 25 kJ mol⁻¹. beilstein-journals.org
Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in quantifying the ortho effect in benzonitriles. By comparing the calculated energies of ortho-substituted isomers with their para-substituted counterparts, researchers can isolate and analyze the specific contributions of the ortho substituent. beilstein-journals.org For instance, a study on alkyl-substituted benzonitriles dissected the substituent effects into polar and steric components, providing a more nuanced understanding beyond simple steric hindrance. beilstein-journals.org
In the context of reactions with transition metals, the ortho effect plays a critical role in the stability of reaction products. A study on the oxidative addition of a zerovalent nickel complex to the C–CN bond of fluorinated benzonitriles revealed a substantial stabilizing effect from ortho-fluoro groups. This stabilization was significantly greater than that provided by meta-fluoro groups, highlighting a distinct "ortho-fluoro" effect. This effect is attributed to the unique electronic properties of fluorine at that position influencing the transition metal center. Subsequent research comparing ortho-CF₃ and ortho-CH₃ groups found that the electron-withdrawing trifluoromethyl group also imparted significant stabilization, even greater than that of fluorine, while the electron-donating methyl group was destabilizing. researchgate.net This demonstrates that the electronic nature of the ortho substituent is a key determinant of its influence.
| Substituent | Position | Effect on Oxidative Addition Product Stability (ΔG°) |
| Fluoro (F) | Ortho | -6.6 kcal/mol per group |
| Fluoro (F) | Meta | -1.8 kcal/mol per group |
| Trifluoromethyl (CF₃) | Ortho | -7.4 kcal/mol (for one group) |
| Trifluoromethyl (CF₃) | Meta | -2.0 kcal/mol per group |
| Methyl (CH₃) | Ortho | +0.2 kcal/mol |
| Methyl (CH₃) | Meta | +0.8 kcal/mol per group |
Table 1: Calculated stabilization/destabilization energies for the C–CN oxidative addition products of substituted benzonitriles with a [Ni(dmpe)] fragment, illustrating the ortho effect. Data sourced from DFT studies. researchgate.net
Mechanistic Investigations of Key Reactions
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
Density Functional Theory (DFT) has become a powerful tool for investigating the complex reaction mechanisms involving substituted benzonitriles, providing insights into reaction pathways, transition states, and intermediate structures that are often difficult to observe experimentally. nih.gov DFT calculations allow for the precise modeling of electronic structures and energies of molecules throughout a chemical reaction.
A significant area of study has been the C–CN bond activation of substituted benzonitriles by transition metal complexes. For example, the reaction pathway for the oxidative addition of a [Ni(dmpe)] fragment (where dmpe = 1,2-bis(dimethylphosphino)ethane) has been extensively modeled. researchgate.netcenmed.com These studies, often employing the B3LYP functional with a 6-311+G(d,p) basis set, calculate the energies of reactants, η²-CN coordinated intermediates, transition states, and the final C–CN bond cleavage products. beilstein-journals.org The calculations demonstrate that the reaction proceeds through an initial coordination of the nickel center to the nitrile's C≡N bond, forming an η²-CN complex. researchgate.net From there, the system passes through a transition state leading to the oxidative addition product where the nickel has inserted into the aryl C–CN bond.
DFT calculations have been crucial in elucidating the electronic and steric effects of substituents on these reaction pathways. For benzonitriles with ortho substituents like fluorine or trifluoromethyl groups, DFT studies show a significant thermodynamic stabilization of the final oxidative addition product. researchgate.netcenmed.com The calculations can map the entire potential energy surface of the reaction, identifying the lowest energy pathways and the structures of key intermediates. cenmed.com
Furthermore, DFT is employed to understand selectivity in other transformations, such as cycloaddition reactions involving fluorinated nitrile imines. researchgate.net By calculating the energies of different possible transition states, researchers can predict the regioselectivity and stereoselectivity of the resulting heterocyclic products. These computational models provide a detailed, atomistic view of the reaction mechanism that complements and often guides experimental work.
Experimental Mechanistic Elucidation (e.g., kinetic analysis, isotope labeling)
While computational studies provide deep insight into reaction mechanisms, experimental validation is essential. For substituted benzonitriles, several techniques are employed to elucidate reaction pathways and validate theoretical models.
Kinetic Analysis: Kinetic studies are fundamental to understanding reaction mechanisms. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), a rate law can be determined, which provides clues about the species involved in the rate-determining step. For example, kinetic analysis of 1,3-dipolar cycloaddition reactions involving benzonitrile oxide (a related nitrile species) has been used to probe the influence of solvents and the electronic nature of the reactants on reaction rates. acs.org Such studies can reveal whether a reaction is concerted or stepwise and can help quantify the electronic effects of substituents on the benzene ring.
Competition Experiments: When direct kinetic measurements are challenging, competition experiments can reveal the relative reactivity of different substrates. In this method, two different benzonitriles (e.g., one with an electron-donating group and one with an electron-withdrawing group) are made to compete for a limited amount of a reagent. researchgate.net Analysis of the product ratio provides a direct measure of their relative reaction rates, offering qualitative or semi-quantitative insight into the influence of substituents on the reaction's key steps. researchgate.net
Gas-Phase Basicity Measurements: The intrinsic basicity of the nitrile group, free from solvent effects, is a crucial indicator of its electronic character. Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is a powerful experimental technique used to accurately measure the gas-phase basicities of compounds. researchgate.netacs.org By measuring the equilibrium constant for proton transfer between a substituted benzonitrile and a reference base in the gas phase, the molecule's proton affinity can be determined. These experimental values provide a direct measure of how substituents, including those at the ortho position, influence the electron density on the nitrile nitrogen, which is critical for validating the electronic effects predicted by DFT calculations. beilstein-journals.orgacs.org
While techniques like isotope labeling are powerful for tracking bond formations and cleavages, specific experimental kinetic or isotope labeling studies on this compound are not extensively reported in the literature. Much of the detailed mechanistic understanding for this class of compounds currently relies on the strong correlation between theoretical predictions from DFT and experimental observations in related systems.
Oxidative Addition Mechanisms with Transition Metals
The activation of the typically inert C–CN bond in benzonitriles is a significant transformation in organic synthesis, and its mechanism, particularly via oxidative addition with transition metals, has been a subject of detailed investigation. Low-valent transition metals, such as zerovalent nickel, are capable of inserting into the C(aryl)–CN bond, a key step for further functionalization.
The mechanism, as elucidated primarily through DFT studies, generally proceeds through several key stages: researchgate.netcenmed.com
Ligand Dissociation: For a coordinatively saturated metal complex, a ligand may first dissociate to create a vacant coordination site.
Nitrile Coordination: The benzonitrile then coordinates to the metal center. The most common initial binding mode is an η²-coordination, where the π-system of the C≡N bond interacts with the metal. This forms a π-complex intermediate.
Oxidative Addition: This is the crucial bond-cleavage step. The metal center formally donates two electrons to the C–CN bond, breaking it and forming two new bonds: a metal-carbon (M–C) bond and a metal-cyano (M–CN) bond. The metal's oxidation state increases by two (e.g., from Ni(0) to Ni(II)). This step proceeds via a three-membered transition state.
The thermodynamics and kinetics of this oxidative addition are highly sensitive to the substituents on the benzonitrile ring. Electron-withdrawing groups, particularly at the ortho position, have been shown to significantly stabilize the resulting oxidative addition product. researchgate.net For instance, DFT calculations revealed that an ortho-fluoro group stabilizes the Ni(II) product by approximately -6.6 kcal/mol relative to the η²-CN complex, whereas an ortho-methyl group is slightly destabilizing. researchgate.net This stabilization is attributed to the strong electron-withdrawing nature of the substituent, which polarizes the C–CN bond and strengthens the resulting Ni–C bond. This detailed mechanistic understanding is crucial for designing catalysts and predicting reactivity in cross-coupling and other reactions that rely on C–CN bond activation.
Cycloaddition Reactions involving Benzonitriles and Fluorinated Imines
The nitrile functional group in benzonitriles can participate in cycloaddition reactions, acting as a dipolarophile to react with 1,3-dipoles, leading to the formation of five-membered heterocycles. One important class of 1,3-dipoles used in these reactions are nitrile imines, which can be generated in situ. researchgate.net
Fluorinated nitrile imines are particularly reactive 1,3-dipoles. researchgate.net The presence of fluorine, especially a trifluoromethyl group, significantly influences the electronics and stability of the dipole. acs.org Reactions of fluorinated nitrile imines with various dipolarophiles, including electron-deficient alkenes, have been shown to proceed smoothly to form trifluoromethyl-substituted pyrazolines. researchgate.net
A typical [3+2] cycloaddition reaction involving a benzonitrile (as the 2π component) and a nitrile imine (as the 3-atom component) would lead to the formation of a 1,2,4-triazole (B32235) ring system. The regioselectivity of such cycloadditions—determining which nitrogen of the nitrile imine bonds to the nitrile carbon—is governed by the electronic and steric properties of both reactants. Frontier Molecular Orbital (FMO) theory and DFT calculations are often used to predict the favored regioisomer by analyzing the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. researchgate.netresearchgate.net
While the nitrile group in benzonitriles is a competent dipolarophile, its reactivity can be lower than that of activated alkenes or alkynes. However, the synthesis of complex heterocyclic structures via this route remains an area of interest. The use of fluorinated imines in cycloadditions is a well-established method for introducing fluorine into heterocyclic scaffolds, which is of significant interest in medicinal chemistry due to the unique properties that fluorine imparts to molecules. acs.orgacs.org
Functional Group Transformations and Derivatizations
This compound possesses several reactive sites—the nitrile group, the aromatic ring, and the benzylic protons of the methyl group—that allow for a variety of functional group transformations and derivatizations. innospk.com
Reactions of the Nitrile Group: The cyano group is a versatile functional handle that can be converted into several other important groups:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to a primary amide (3-fluoro-2-methylbenzamide) and then further to a carboxylic acid (3-fluoro-2-methylbenzoic acid).
Reduction: The nitrile can be reduced to a primary amine (3-fluoro-2-methylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Addition of Organometallics: Grignard reagents or organolithium reagents can add to the nitrile carbon to form ketone derivatives after acidic workup.
Reactions of the Aromatic Ring: The fluorine atom on the aromatic ring makes the molecule a substrate for nucleophilic aromatic substitution (SₙAr). Although fluorine is a poor leaving group in Sₙ1/Sₙ2 reactions, it is an excellent leaving group in SₙAr, especially when the ring is activated by electron-withdrawing groups (like the nitrile). A nucleophile can displace the fluoride (B91410), a reaction often used in the synthesis of more complex molecules. For example, the related compound 4-fluoro-2-methylbenzonitrile (B118529) is used to synthesize thermally activated delayed fluorescence (TADF) emitters by reacting it with bicarbazole in a nucleophilic aromatic substitution reaction. ossila.com
Reactions involving the Methyl Group: The methyl group's C-H bonds are generally unreactive, but they can be functionalized under more forcing conditions, such as free-radical halogenation, to introduce further handles for derivatization.
These transformations make this compound a useful building block in organic synthesis, particularly for constructing molecules for the pharmaceutical and agrochemical industries where fluorinated aromatic structures are common motifs. innospk.comossila.com
Advanced Characterization Techniques for 3 Fluoro 2 Methylbenzonitrile
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Fluoro-2-methylbenzonitrile, offering a detailed view of its molecular framework.
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in this compound. By analyzing the ¹H, ¹³C, and ¹⁹F spectra, the chemical environment of each nucleus can be mapped out.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The three aromatic protons will appear as complex multiplets in the typical aromatic region (approximately 7.0-7.8 ppm), with their chemical shifts and splitting patterns influenced by coupling to each other and to the neighboring fluorine atom. The methyl group protons will present as a singlet in the upfield region (around 2.3-2.6 ppm), as they have no adjacent protons to couple with.
¹³C NMR: The ¹³C NMR spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon (C≡N) is typically found in the 115-125 ppm range. The aromatic carbons will produce signals between 110 and 165 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), resulting in a distinct doublet, a hallmark of fluorinated aromatic compounds. The methyl carbon signal will appear at the most upfield position, generally between 15 and 25 ppm.
¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR provides direct information about the fluorine's chemical environment. For this compound, a single signal is expected. The chemical shift of this signal is sensitive to the electronic effects of the ortho-methyl and meta-cyano substituents. The fluorine signal will be split into a multiplet due to coupling with the ortho and para protons on the aromatic ring.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |
|---|---|---|
| Aromatic Protons (3H) | ~ 7.0 - 7.8 | Multiplets (due to H-H and H-F coupling) |
| Methyl Protons (-CH₃) | ~ 2.3 - 2.6 | Singlet |
| Nitrile Carbon (-C≡N) | ~ 115 - 125 | Singlet |
| Aromatic Carbons (6C) | ~ 110 - 165 | Singlets and Doublets (C-F coupling) |
| Methyl Carbon (-CH₃) | ~ 15 - 25 | Singlet or Quartet (in coupled spectra) |
| Fluorine-¹⁹F | Varies based on reference | Multiplet (due to H-F coupling) |
IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. Together, they provide a comprehensive fingerprint that is unique to the compound's structure. These techniques are particularly useful for identifying the key functional groups present in this compound.
A prominent feature in the vibrational spectra of benzonitrile (B105546) derivatives is the stretching vibration of the nitrile (C≡N) group. For aromatic nitriles, this band typically appears with strong intensity in the region of 2220-2240 cm⁻¹ in both IR and Raman spectra. The exact position of this band is sensitive to the electronic effects of the other substituents on the benzene (B151609) ring.
In this compound, the fluorine atom acts as an electron-withdrawing group via induction, while the methyl group is weakly electron-donating. These substituents modulate the electron density of the aromatic ring, which in turn affects the conjugation with the nitrile group. This electronic interplay influences the C≡N bond strength and, consequently, its stretching frequency. Electron-withdrawing groups tend to slightly increase the frequency, while electron-donating groups may decrease it. Therefore, the precise frequency of the C≡N stretch provides valuable information about the electronic environment within the molecule.
Beyond the nitrile stretch, the IR and Raman spectra of this compound are rich with information. Other key vibrational modes confirm the presence of the aromatic ring and its substituents.
C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, appear in the 750-1000 cm⁻¹ range and are indicative of the substitution pattern on the ring.
C-F Vibration: The C-F stretching vibration gives rise to a strong band in the IR spectrum, typically located in the 1200-1300 cm⁻¹ region.
Methyl Group Vibrations: The methyl group exhibits symmetric and asymmetric stretching modes around 2850-3000 cm⁻¹ and bending modes near 1375 and 1450 cm⁻¹.
Aromatic C-C Vibrations: Stretching vibrations of the carbon-carbon bonds within the benzene ring appear as a series of bands in the 1400-1600 cm⁻¹ region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Methyl C-H Stretch | 2850 - 3000 | Medium |
| Nitrile C≡N Stretch | 2220 - 2240 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| Methyl C-H Bend | ~1375, ~1450 | Medium |
| C-F Stretch | 1200 - 1300 | Strong (IR) |
| Aromatic C-H Out-of-Plane Bend | 750 - 1000 | Strong (IR) |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.
For this compound (C₈H₆FN), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 135.05). High-resolution mass spectrometry (HRMS) can determine this mass with very high precision (e.g., 135.0484), which allows for the unambiguous confirmation of the elemental formula C₈H₆FN.
The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for this type of molecule may include the loss of small, stable neutral molecules or radicals, such as:
Loss of a hydrogen cyanide (HCN, 27 u), a characteristic fragmentation for nitriles.
Loss of a methyl radical (•CH₃, 15 u).
Fragmentation of the aromatic ring structure.
| Parameter | Expected Value |
|---|---|
| Chemical Formula | C₈H₆FN |
| Nominal Molecular Weight | 135 u |
| Exact Mass (Monoisotopic) | 135.0484 u |
| Expected Molecular Ion [M]⁺ (m/z) | 135 |
| Potential Fragment Ions (m/z) | 120 ([M-CH₃]⁺), 108 ([M-HCN]⁺) |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the absorption is dominated by π → π* transitions within the conjugated aromatic system. The benzene ring substituted with a nitrile group typically shows strong absorption bands in the UV region. The presence of the fluorine and methyl groups will cause slight shifts in the position of the maximum absorbance (λmax) and may affect the intensity of the absorption. Typically, substituted benzenes exhibit a primary band (E-band) around 200-230 nm and a secondary, less intense band (B-band) at longer wavelengths, around 260-290 nm. The exact λmax values are dependent on the solvent used. For the closely related 3-fluorobenzonitrile, the excitation energy is reported to be around 35,989 cm⁻¹, which corresponds to an absorption wavelength of approximately 278 nm. This provides a reasonable estimate for the expected absorption region for this compound.
| Transition Type | Expected λmax Range (nm) | Description |
|---|---|---|
| π → π* (Primary, E-band) | ~ 200 - 230 | High-intensity absorption related to the aromatic system. |
| π → π* (Secondary, B-band) | ~ 260 - 290 | Lower intensity absorption, characteristic of the benzene ring fine structure. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state.
A review of the scientific literature did not yield specific studies on the single-crystal X-ray diffraction of this compound. However, the compound has been incorporated into larger molecules which were then studied. For instance, a derivative of this compound was co-crystallized with the Androgen Receptor Ligand Binding Domain, and its structure was deposited in the Protein Data Bank (PDB: 5T8J). nih.govresearchgate.netresearchgate.net This analysis, while valuable for understanding drug-receptor interactions, does not provide the solid-state crystal structure of the isolated this compound compound itself.
Computational Chemistry and Theoretical Studies
Computational chemistry serves as a powerful tool for investigating molecular properties that may be difficult to measure experimentally. Theoretical studies can predict geometries, electronic structures, and various spectroscopic properties, offering valuable insights into molecular behavior. While this compound is utilized in the synthesis of more complex molecules that have been the subject of computational analysis, detailed theoretical studies focusing specifically on the isolated compound are not extensively documented in the available literature. acs.orgacs.org
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational efficiency in predicting the electronic structure and properties of organic molecules. acs.orgacs.org These calculations can provide a wealth of information, from optimized molecular geometries to vibrational frequencies.
Theoretical calculations can determine the most stable three-dimensional structure of a molecule by finding the geometry with the lowest energy. These optimized structures provide predicted bond lengths and angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and electronic excitation energy.
Specific computational studies detailing the optimized geometrical parameters (bond lengths, bond angles) and HOMO-LUMO energy gap for this compound were not found in the reviewed literature. While computational methods like DFT with the B3LYP functional and 6-31G(d) basis set have been applied to derivatives synthesized from this compound, the results for the parent molecule itself are not presented. acs.orgacs.org
Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By simulating these spectra, theoretical calculations can aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and rocking of bonds. A detailed theoretical analysis of the vibrational frequencies for this compound is not available in the surveyed scientific literature.
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These calculations help in identifying molecules with potential for NLO applications. However, specific theoretical studies quantifying the polarizability and hyperpolarizability of this compound were not identified in the literature search.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the electron density distribution and the interactions between filled and vacant orbitals, which are crucial for understanding molecular stability and reactivity. A specific NBO analysis for this compound has not been reported in the reviewed literature.
Intermolecular Interactions in the Solid State (e.g., C-F⋯F-C, C-H⋯F-C interactions)
While a specific crystal structure for this compound is not publicly available, the nature of intermolecular interactions in its solid state can be inferred from studies of similar fluorinated aromatic molecules. The presence of fluorine, methyl, and nitrile functional groups dictates the crystal packing, which is governed by a variety of weak non-covalent interactions.
The C-F bond is highly polarized, making the fluorine atom electron-rich and a potential, albeit weak, acceptor for hydrogen bonds. Consequently, C-H⋯F-C interactions are expected to play a significant role in the crystal lattice. acs.org These interactions involve hydrogen atoms from the methyl group or the aromatic ring interacting with the fluorine atom of an adjacent molecule. Studies on various fluorobenzenes have shown that as the number of fluorine atoms on a ring increases, the acidity of the C-H protons is enhanced, leading to stronger and more structurally significant C-H⋯F interactions. acs.org
Interactions of the C-F⋯F-C type are less common and their nature is a subject of ongoing research. However, the behavior of organic fluorine in crystal packing is noted to be distinct from that of heavier halogens, with a preference for forming C-H⋯F interactions over F⋯F contacts. acs.org The interplay of these various forces determines the final, most stable three-dimensional arrangement of the molecules in the crystal.
Table 1: Plausible Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | C-H (Aromatic/Methyl) | F-C | A weak hydrogen bond influencing crystal packing. |
| Hydrogen Bond | C-H (Aromatic/Methyl) | N≡C | Interaction with the nitrogen of the nitrile group. |
| Pi Interaction | C-F | π-system (Aromatic Ring) | Interaction between the fluorine atom and the aromatic ring. |
| Dipole-Dipole | C≡N | C≡N | Interactions between the polar nitrile groups of adjacent molecules. |
Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC) for Purity and Analysis
Chromatographic methods are essential for determining the purity of this compound and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of aromatic compounds. For a molecule like this compound, a reversed-phase HPLC method would be the standard approach. This typically involves a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, such as a mixture of acetonitrile or methanol and water. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. A UV detector is commonly used for quantification, set at a wavelength where the benzonitrile chromophore absorbs strongly.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This is particularly useful for identifying unknown impurities by providing mass-to-charge ratio information, which can help elucidate their structures. For isomeric impurities, which have the same mass, the chromatographic separation preceding MS detection is critical. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. mdpi.com By using columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures to deliver faster analysis times, greater resolution, and increased sensitivity. waters.comlcms.cz This enhanced resolution is particularly advantageous for separating closely related impurities from the main compound, which is crucial for quality control in pharmaceutical and material science applications. alliedacademies.orgnih.gov A UPLC method for this compound would allow for rapid purity checks and the detection of trace-level impurities that might be missed with conventional HPLC. waters.com
Table 2: Typical Chromatographic Parameters for Analysis of this compound
| Parameter | HPLC | UPLC | LC-MS |
| Column | Reversed-Phase C18 or C8, 3-5 µm particle size | Reversed-Phase C18 or similar, <2 µm particle size | Compatible with reversed-phase solvents |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile/Water or Methanol/Water gradient | Volatile buffers (e.g., ammonium formate) may be added |
| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.6 mL/min | Dependent on column dimensions and ionization source |
| Detection | UV-Vis (e.g., at 254 nm) | UV-Vis (PDA) | Mass Spectrometry (e.g., ESI-QTOF) |
| Key Advantage | Robust and widely available | High speed, resolution, and sensitivity | Structural information for impurity identification |
Applications of 3 Fluoro 2 Methylbenzonitrile in Advanced Materials and Medicinal Chemistry
Use as a Building Block for Complex Organic Molecules
The strategic arrangement of the fluoro, methyl, and cyano groups on the benzonitrile (B105546) core makes 3-fluoro-2-methylbenzonitrile an important starting material for constructing more intricate molecular architectures. innospk.comillinois.edu Its reactivity allows it to participate in various organic reactions to form heterocyclic compounds and serve as a precursor for materials with specialized electronic properties. innospk.comnbinno.com
Synthesis of Heterocyclic Compounds
The nitrile group of this compound is a key functional group for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds.
Quinazolinone Synthesis
Quinazolinones are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer and anticonvulsant properties. The general synthesis of quinazolinones often involves the cyclization of 2-aminobenzonitriles with various reagents. While direct synthesis from this compound is not explicitly detailed, it can serve as a precursor. By introducing an amino group at the ortho position to the nitrile (e.g., at the 6-position), the resulting 6-amino-3-fluoro-2-methylbenzonitrile (B1445510) could undergo cyclization reactions to form highly substituted quinazolinone derivatives. This strategic functionalization highlights the potential of this compound in creating novel quinazolinone-based therapeutic agents.
Pyrazole (B372694) and Isoxazoline (B3343090) Derivatives
Pyrazole and isoxazoline moieties are important components in many pharmaceutical and agrochemical compounds. The synthesis of these five-membered heterocyclic rings can be achieved through various methods. Although direct cycloaddition to the nitrile group of this compound is one possible route, it is more commonly used as a building block where the aromatic ring is incorporated into a larger final molecule containing the pyrazole or isoxazoline ring. For instance, the benzonitrile unit can be elaborated through a series of reactions to attach a side chain that is then cyclized to form the desired heterocycle, resulting in complex molecules where the 3-fluoro-2-methylphenyl group is a key substituent.
Imidazoline, Oxazoline, and Tetrahydropyrimidine Derivatives
The synthesis of imidazolines, oxazolines, and tetrahydropyrimidines often involves the reaction of nitriles with diamines, amino alcohols, or in multicomponent reactions like the Biginelli reaction for tetrahydropyrimidines. scilit.comnih.govnih.govamazonaws.com The nitrile group of this compound can react with reagents such as ethylenediamine (B42938) in the presence of a catalyst to form 2-substituted imidazolines. researchgate.netresearchgate.net Similarly, reaction with 2-amino alcohols can yield 2-substituted oxazolines. wikipedia.orgnih.govorganic-chemistry.org These established synthetic routes for benzonitriles indicate the high potential of this compound to serve as a starting material for novel, fluorinated derivatives of these important heterocyclic systems. eurekaselect.com
| Heterocycle | General Synthesis from Nitrile | Potential Reactant for this compound |
| Imidazoline | Reaction with a 1,2-diamine (e.g., ethylenediamine) | Ethylenediamine |
| Oxazoline | Reaction with a 2-amino alcohol (e.g., 2-aminoethanol) | 2-Aminoethanol |
| Tetrahydropyrimidine | Biginelli-type multicomponent condensation (as part of a larger synthetic scheme) | Aldehydes, β-ketoesters, and a urea (B33335) source |
Precursor for Advanced Materials
The electronic properties conferred by the fluorine and nitrile substituents make this compound and its isomers valuable in the field of materials science, particularly for organic electronics.
Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons for light emission. Benzonitrile derivatives are frequently used as acceptor units in the design of TADF emitters due to their electron-withdrawing nature. While specific research on the 3-fluoro-2-methyl isomer is emerging, the closely related isomer, 4-fluoro-2-methylbenzonitrile (B118529), has been successfully used as a building block for TADF emitters. nbinno.comossila.com
In a typical design, the fluorinated methylbenzonitrile unit is coupled with a suitable electron-donating molecule (a donor) through reactions like nucleophilic aromatic substitution. ossila.com The resulting donor-acceptor structure can exhibit a small energy gap between its singlet and triplet excited states, which is a prerequisite for efficient TADF. The methyl group can enhance thermal stability, while the fluorine atom helps to tune the electronic properties of the final emitter molecule. ossila.com The demonstrated success of the 4-fluoro isomer in creating efficient OLEDs with high external quantum efficiencies underscores the significant potential of this compound for developing new, high-performance TADF materials for next-generation displays and lighting. nbinno.comossila.com
| TADF Emitter Component | Role of this compound Moiety | Key Properties Imparted |
| Acceptor Unit | Provides electron-withdrawing character to create a donor-acceptor structure. | Facilitates charge transfer, essential for the TADF mechanism. |
| Fluorine Substituent | Modulates the energy levels (HOMO/LUMO) of the molecule. | Fine-tunes the emission color and enhances electronic properties. |
| Methyl Group | Can increase the steric hindrance and improve the thermal stability of the emitter. | Leads to more robust and durable OLED devices. |
Pharmaceutical Applications and Drug Discovery
This compound is a specialized fluorinated organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. innospk.com The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The unique arrangement of the fluoro, methyl, and nitrile groups on the benzene (B151609) ring makes this compound a versatile intermediate for creating novel therapeutic agents. innospk.com
Active Pharmaceutical Ingredients (APIs) are the core components of a drug that produce the intended therapeutic effect. pharmanoble.com The synthesis of these often complex molecules relies on the availability of versatile and reactive chemical intermediates. This compound (CAS 185147-06-2) is valued as such an intermediate, primarily used in the development and synthesis of various APIs. innospk.compharmanoble.com
One notable application is its role as a key intermediate in the synthesis of Lorlatinib (PF-06463922). Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor. guidechem.comnih.gov It is used in the treatment of specific types of non-small cell lung cancer. guidechem.com The synthesis of the complex macrocyclic structure of Lorlatinib involves multiple steps where fluorinated precursors, including derivatives of this compound, are utilized to construct the core of the final API. nih.govpatsnap.com
The structural motif of fluorinated benzonitriles is explored in the discovery of drugs for a wide range of diseases. While the isomeric compound, 4-Fluoro-2-methylbenzonitrile, is a known precursor to the type II diabetes drug Trelagliptin, the 3-fluoro isomer is investigated in other therapeutic areas. nbinno.com
Neurological Diseases: Research into multifunctional agents for Parkinson's disease has led to the synthesis of benzothiazole (B30560) derivatives. Studies have shown that compounds bearing a fluoro substitution on a benzyloxy ring can exhibit potent and selective monoamine oxidase B (MAO-B) inhibitory activity. nih.gov This suggests that derivatives originating from fluorinated building blocks like this compound could be valuable in developing therapies for neurodegenerative disorders. nih.govgoogle.com The fluorine atom, in particular, was found to be favorable for the interaction of these derivatives with the MAO-B enzyme. nih.gov
Cardiovascular Diseases: Patent literature reveals that condensed imidazolo derivatives are investigated for their potential to treat a variety of cardiovascular conditions, including congestive heart failure, hypertension, and atherosclerosis. bioworld.com The synthesis of such complex heterocyclic systems often employs substituted benzonitrile intermediates to build the required molecular frameworks.
Type II Diabetes: While direct synthesis of a current market drug for diabetes from this compound is not prominently documented, the field of antidiabetic drug discovery is continuously evolving. nih.govinnovations-report.com The development of new agents targeting different biological pathways remains an active area of research, where novel fluorinated compounds are regularly synthesized and evaluated.
Beyond its role as a synthetic intermediate, derivatives of this compound are actively investigated for their own biological properties.
Understanding how a potential drug molecule interacts with its target is fundamental to drug discovery. For derivatives of fluorinated compounds, computational and in-vitro studies are used to elucidate their mechanism of action. For instance, in silico (computer-based) studies on certain oxetanyl-quinoline derivatives, which share structural features with molecules that could be synthesized from fluorinated benzonitriles, have been performed. These studies investigated the binding of the compounds to the enzyme ATP synthase. The results showed stable and significant binding, suggesting a plausible mechanism of action as ATP synthase inhibitors. This inhibition disrupts the energy production of microbial cells, leading to their death.
The search for new antimicrobial and antitubercular agents is a global health priority. Research has been conducted on novel quinoline (B57606) derivatives synthesized from fluorinated precursors to assess their efficacy against various microbial strains. A series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and screened for activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.
Several of these compounds demonstrated significant antitubercular activity. The effectiveness was measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of the bacteria. The results showed that derivatives with specific substitutions (bromo, chloro, cyano, and fluoro groups) on the benzyloxy ring exhibited potent activity, with some compounds showing MIC values as low as 3.41 μM. All tested derivatives were also evaluated for cytotoxicity against Vero cell lines and were found to be non-toxic, which is a crucial characteristic for a potential drug candidate.
| Compound | Substitution (R) | Antitubercular Activity (MIC in µM) |
|---|---|---|
| 9a | -H | 57.73 |
| 9b | 4-Br | 3.41 |
| 9c | 4-Cl | 6.53 |
| 9d | 4-F | 12.23 |
| 9e | 4-CH₃ | 27.29 |
| 9f | 3-CN | 6.98 |
| 9g | 2-Cl | 6.53 |
| 9h | 2-F | 12.23 |
| 9i | 2-CH₃ | 27.29 |
The presence of a fluorine atom in this compound makes it and its derivatives particularly amenable to analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful and versatile tool in drug discovery and development for several reasons:
High Sensitivity and No Background Signal: The ¹⁹F nucleus is 100% naturally abundant and has high gyromagnetic ratio, making it highly sensitive for NMR detection. Furthermore, since there are no naturally occurring fluorinated compounds in most biological systems, there is no endogenous background signal, which results in very clean and clear spectra.
Wide Chemical Shift Range: ¹⁹F NMR spectra have a very broad chemical shift range (around 500 ppm). This large range minimizes the chances of signal overlap, even between structurally similar compounds, allowing for precise identification and quantification of different fluorinated molecules in a complex mixture.
Probing Molecular Interactions: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment. This property is exploited in drug design to study the binding of a fluorinated drug candidate to its target protein. A change in the ¹⁹F NMR signal upon binding can confirm the interaction and provide information about the binding site and the conformation of the bound ligand.
Screening and Quantitative Analysis: Due to its clarity and sensitivity, ¹⁹F NMR can be used in high-throughput screening assays to identify "hits" from a library of fluorinated compounds. It is also an accurate method for determining the purity and concentration of fluorinated APIs without the need for extensive sample preparation or a specific reference standard for the compound being tested.
Investigations of Biological Activities and Interactions
Agrochemical Applications
This compound serves as a crucial building block in the synthesis of more complex molecules within the agrochemical sector. calpaclab.com The incorporation of fluorine atoms into agrochemicals can lead to enhanced efficacy and metabolic stability of the final product. innospk.com While specific pesticides or herbicides derived directly from this compound are not extensively detailed in publicly available literature, the general class of fluorinated benzonitriles is significant in the development of new crop protection agents.
The presence of the fluorine atom and the nitrile group in the structure of this compound provides unique reactivity, making it a valuable intermediate for creating novel pesticides and herbicides. calpaclab.com The broader category of fluorine-containing pesticides is an active area of research due to their high selectivity, potency, and often lower toxicity profiles.
Industrial Applications and Market Trends
As a specialty chemical intermediate, this compound is part of a larger market for fine chemicals used in various manufacturing sectors. echemi.com Its primary industrial application lies in its use for organic synthesis, where it serves as a precursor for more complex chemical structures. calpaclab.com
The market for this compound is segmented by purity levels to cater to different industrial and research needs. The purity of the compound is a critical factor, as higher purity levels are often required for pharmaceutical and certain fine chemical synthesis applications to avoid impurities in the final product. calpaclab.com
Available Purity Levels for this compound
| Purity Level | Available From |
| 99% | LEAP CHEM CO., LTD. echemi.com |
| 98% min | GlobalChemMall globalchemmall.com |
| min 97% | CP Lab Safety calpaclab.com |
The global demand for specialized chemical intermediates like this compound has fostered a robust supply chain, with significant manufacturing activity concentrated in regions with strong chemical production capabilities. innospk.com Notably, manufacturers in China are prominent suppliers of this compound, leveraging advanced production techniques to meet global demand. innospk.com This suggests a concentration of R&D and manufacturing expertise in this region for such fluorinated intermediates.
Research and development activities involving this compound are primarily focused on its application in organic synthesis to create novel molecules with desirable properties for the pharmaceutical and agrochemical industries. The unique electronic properties imparted by the fluorine atom make it a compound of interest for ongoing research in medicinal chemistry and materials science. innospk.com
Environmental and Safety Considerations in Research and Industry
Handling and Storage of 3-Fluoro-2-methylbenzonitrile
Proper handling and storage procedures are crucial to maintain the integrity of this compound and to prevent accidental exposure. Based on safety data sheets for structurally similar fluorinated benzonitriles, the following practices are recommended.
Handling:
Work in a well-ventilated area to avoid inhalation of vapors or dust.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Prevent the formation of dust and aerosols.
Do not eat, drink, or smoke in areas where the compound is handled.
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Keep away from heat, sparks, and open flames.
Store separately from incompatible materials such as strong oxidizing agents.
Table 1: Recommended Handling and Storage Conditions for Fluorinated Benzonitriles
| Parameter | Recommendation |
|---|---|
| Ventilation | Use in a well-ventilated area or with local exhaust ventilation. |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. |
| Hygiene | Wash hands thoroughly after handling. |
| Storage Temperature | Cool, dry place. |
| Container | Tightly sealed container. |
| Incompatibilities | Strong oxidizing agents. |
Potential Hazards and Safety Protocols
Understanding the potential hazards associated with this compound is essential for implementing effective safety protocols. While specific toxicity data for this exact isomer is limited, information from related compounds provides valuable guidance.
Potential Hazards:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation: May cause skin irritation.
Eye Irritation: May cause serious eye irritation.
Respiratory Irritation: May cause respiratory irritation.
Safety Protocols:
Engineering Controls: Use of fume hoods or other ventilated enclosures to minimize exposure.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles or a face shield.
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
First Aid Measures:
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
After Skin Contact: Immediately wash off with plenty of soap and water.
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
After Ingestion: Rinse mouth with water. Do NOT induce vomiting.
Table 2: Hazard Classification for Similar Fluorinated Benzonitriles
| Hazard Class | Category |
|---|---|
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
Waste Disposal and Environmental Regulations
The disposal of this compound and its waste products must be conducted in accordance with local, state, and federal regulations. As a fluorinated organic compound, it requires special consideration to prevent environmental contamination.
Waste Disposal:
Dispose of contents and container in accordance with all applicable regulations.
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
It is recommended to dispose of this material through a licensed and permitted hazardous waste disposal facility.
Do not allow the material to be released into the environment without proper governmental permits.
Environmental Regulations: While specific regulations for this compound may not exist, the broader class of fluorinated organic compounds is subject to increasing scrutiny. Regulations often focus on persistent organic pollutants (POPs) and compounds with high global warming potential. For instance, regulations in the European Union and the United States have been established to control the use and emission of certain fluorinated greenhouse gases. Although aromatic fluorinated compounds like this compound are not typically classified as greenhouse gases, their persistence and potential for bioaccumulation are of environmental concern.
Environmental Fate of Fluorinated Organic Compounds
The environmental fate of fluorinated organic compounds is a complex and evolving area of research. The strength of the carbon-fluorine bond often imparts high thermal and chemical stability, leading to persistence in the environment.
The detection and measurement of fluorinated organic compounds in the environment present analytical challenges. The vast number of these compounds and their presence at trace levels require sophisticated analytical techniques.
Analytical Methods:
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are the most common techniques for the targeted analysis of specific fluorinated compounds.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can be used for the non-targeted identification and quantification of unknown fluorinated compounds in environmental samples.
These methods are crucial for monitoring the presence and concentration of fluorinated compounds in various environmental matrices, including water, soil, and biota.
A significant challenge in environmental science is the presence of "unidentified organofluorine" (UOF) compounds. These are fluorinated substances detected in the environment for which the exact chemical structure is unknown.
Research Findings:
Studies have shown that in many environmental samples, the sum of individually quantified, known fluorinated compounds accounts for only a fraction of the total organic fluorine measured. This discrepancy highlights the presence of a large number of UOFs.
Research is ongoing to develop advanced analytical methods to identify these unknown compounds and to understand their sources, fate, and potential toxicity.
The presence of UOFs complicates environmental risk assessment, as the potential hazards of these unidentified substances are unknown. The transformation of known fluorinated compounds can also lead to the formation of new, unidentified degradation products in the environment.
Future Directions and Outlook
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3-Fluoro-2-methylbenzonitrile, future research will likely focus on creating novel synthetic pathways that improve upon existing methods in terms of yield, cost-effectiveness, and sustainability. Current synthetic strategies, while effective, may rely on harsh reagents or produce significant waste.
Future synthetic approaches could explore:
Catalytic Methods: The use of transition metal catalysts or organocatalysts could offer milder reaction conditions and higher selectivity, reducing the need for protecting groups and minimizing byproduct formation.
Flow Chemistry: Continuous flow processes can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch methods.
Greener Solvents and Reagents: A shift towards the use of renewable solvents and less hazardous reagents will be crucial in aligning the synthesis of this compound with the principles of green chemistry.
In-depth Mechanistic Studies of Complex Transformations
A thorough understanding of the reaction mechanisms involving this compound is critical for optimizing existing transformations and designing new ones. The interplay of the fluorine atom, the methyl group, and the nitrile function on the benzene (B151609) ring governs its reactivity in complex reactions such as nucleophilic and electrophilic aromatic substitutions. uzh.ch
Future mechanistic studies will likely employ a combination of experimental and computational techniques to:
Elucidate the role of the fluorine atom in directing regioselectivity and influencing reaction rates.
Investigate the electronic effects of the substituents on the stability of reaction intermediates.
Model transition states to predict the most favorable reaction pathways.
These in-depth studies will provide a theoretical framework for chemists to precisely control the outcomes of reactions involving this versatile building block.
Exploration of New Applications in Materials Science and Biomedicine
The unique properties imparted by the fluorine atom, such as increased metabolic stability and lipophilicity, make fluorinated compounds highly desirable in drug design. uzh.ch While this compound is already used as an intermediate, future research could explore its direct incorporation into novel bioactive molecules. The development of new derivatives could lead to the discovery of compounds with enhanced therapeutic efficacy.
In the realm of materials science, the focus will be on leveraging the specific electronic and physical properties of this compound. While its isomer, 4-Fluoro-2-methylbenzonitrile (B118529), has found applications in advanced materials like Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs, the potential of the 3-fluoro isomer in this area is yet to be fully explored. uni-muenster.de Future investigations may focus on synthesizing novel polymers and organic electronic materials incorporating the this compound scaffold to tune their optical and electronic properties.
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry is an increasingly powerful tool in modern chemical research. Advanced computational modeling, such as Density Functional Theory (DFT), can be employed to predict the physicochemical properties of this compound and its derivatives. This predictive capability can accelerate the discovery of new applications by identifying promising candidates for specific functions before their synthesis.
Furthermore, computational models can be used to design more efficient synthetic reactions by:
Screening potential catalysts and reagents.
Optimizing reaction conditions to maximize yield and minimize byproducts.
Providing insights into reaction mechanisms that are difficult to study experimentally.
Collaborative Research Initiatives in Organofluorine Chemistry
The advancement of knowledge regarding this compound will be significantly enhanced through collaborative research initiatives. The interdisciplinary nature of organofluorine chemistry necessitates cooperation between synthetic chemists, computational chemists, materials scientists, and pharmacologists. Such collaborations can foster innovation by bringing together diverse expertise to tackle complex challenges.
International research networks and partnerships between academia and industry will be crucial for translating fundamental discoveries into practical applications. These initiatives can facilitate the sharing of knowledge, resources, and technologies, ultimately accelerating the pace of research and development in this exciting field.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-Fluoro-2-methylbenzonitrile, and what are their mechanistic considerations?
- Answer : The synthesis typically involves halogenated precursors or boronate intermediates. For example, a halogenated aromatic compound (e.g., 3-fluoro-2-methylbromobenzene) can undergo cyanation using copper(I) cyanide or palladium-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) to introduce the nitrile group . Alternatively, Suzuki-Miyaura coupling with a boronic ester intermediate (e.g., 3-fluoro-2-(dioxaborolan-2-yl)toluene) and a cyanating agent may be employed . Mechanistically, steric and electronic effects of the methyl and fluorine substituents influence reaction efficiency.
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic techniques?
- Answer :
- NMR : NMR shows signals for the methyl group (~2.5 ppm, singlet) and aromatic protons (split by fluorine coupling). NMR confirms the fluorine environment (~-110 ppm) .
- IR : A sharp absorption band at ~2230 cm confirms the nitrile group .
- Mass Spectrometry : Molecular ion peak at m/z 135 (CHFN) .
- HPLC/GC : Quantify purity (>97% as per supplier data) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that influence its handling in organic synthesis?
- Answer :
- Solubility : Limited solubility in polar solvents (e.g., water), but dissolves in DCM, THF, or DMF .
- Stability : Stable under inert conditions but sensitive to strong acids/bases due to the nitrile group. Store at 2–8°C in airtight containers .
- Reactivity : The nitrile group can participate in hydrolysis (to carboxylic acids) or reduction (to amines) under specific conditions .
Advanced Research Questions
Q. How do the electronic effects of the fluorine and methyl substituents in this compound influence its reactivity in cross-coupling reactions?
- Answer :
- Fluorine (electron-withdrawing, -I effect) deactivates the aromatic ring, directing electrophilic substitution to the para position.
- Methyl (electron-donating, +I effect) increases electron density at the ortho position.
- Combined, these effects create regioselective challenges in cross-coupling. For example, Suzuki reactions may favor coupling at the less hindered position (meta to fluorine) . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies can be employed to mitigate competing side reactions when using this compound as a precursor in multi-step syntheses?
- Answer :
- Protection of Nitrile : Convert to a protected amine (e.g., using BH·THF) to prevent unwanted hydrolysis .
- Catalyst Optimization : Use Pd/XPhos catalysts to enhance selectivity in coupling reactions, minimizing homocoupling .
- Temperature Control : Lower reaction temperatures (<80°C) reduce decomposition of sensitive intermediates .
Q. How can computational chemistry tools aid in predicting the regioselectivity of reactions involving this compound?
- Answer :
- Retrosynthetic AI Tools : Platforms like Reaxys and Pistachio analyze reaction databases to propose viable routes, considering steric and electronic parameters .
- DFT Calculations : Simulate transition states to identify activation barriers for competing pathways (e.g., nitrile vs. fluorine reactivity) .
- Molecular Dynamics : Predict solvent effects on reaction outcomes (e.g., DMF vs. toluene) .
Q. What analytical approaches are recommended for resolving discrepancies in reported spectral data (e.g., NMR, IR) for this compound derivatives?
- Answer :
- Cross-Validation : Compare experimental and NMR with simulated spectra (e.g., ACD/Labs or ChemDraw) .
- High-Resolution MS : Confirm molecular formulas to rule out impurities .
- Spectral Databases : Reference NIST or EPA IR libraries to verify peak assignments . Contradictions may arise from solvent effects (e.g., CDCl vs. DMSO-d) or impurities; recrystallization or column purification is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
